1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol
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Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol is a complex organic compound characterized by the presence of chlorophenyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions, such as nucleophilic substitution and reduction, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced reaction monitoring techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used in the production of rigid and temperature-resistant polymers.
4,4’-Diamino-diphenyl sulfone: A precursor for polysulfone plastics.
Phenyl boronic acid derivatives: Utilized in the synthesis of functional dyes and materials.
Uniqueness
1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol is unique due to its specific combination of chlorophenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-18-7-3-16(4-8-18)21(26,17-5-9-19(23)10-6-17)14-25-13-15-1-11-20(24)12-2-15/h1-12,25-26H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMLNKVPZVEHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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